

2-(3,4-Dimethoxybenzylidene)-1-indanone CAS number and molecular formula

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Compound of Interest

Compound Name: 2-(3,4-Dimethoxybenzylidene)-1-indanone

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An In-depth Technical Guide to 2-(3,4-Dimethoxybenzylidene)-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(3,4-Dimethoxybenzylidene)-1-indanone**, a chalcone derivative of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores the potential biological activities, focusing on its putative anti-inflammatory and anticancer mechanisms of action based on evidence from structurally related compounds. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering detailed experimental methodologies and conceptual frameworks for future research.

Chemical Identity and Physicochemical Properties

2-(3,4-Dimethoxybenzylidene)-1-indanone is systematically known as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.^[1] It belongs to the indanone class of compounds, featuring a rigid, planar structure that is of significant interest for scaffold-based drug design.

Identifier	Value
CAS Number	5706-15-0[2]
Molecular Formula	C ₁₈ H ₁₆ O ₃ [1][3]
Molecular Weight	280.32 g/mol [4]
IUPAC Name	(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one[1]
InChIKey	FJGZVPFZRZDBNC-NTEUORMPSA-N[3]
Canonical SMILES	COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC[3]

Spectroscopic and Crystallographic Data

The structural characterization of **2-(3,4-Dimethoxybenzylidene)-1-indanone** is well-documented through various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic signatures for the compound.

Technique	Description of Key Peaks
¹ H NMR (400 MHz, CDCl ₃)	δ 7.84 (d, J = 7.5 Hz, 1H), 7.56-7.53 (m, 2H), 7.49 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.3 Hz, 1H), 7.23 (dd, J = 8.4 Hz, 1.5 Hz, 1H), 7.10 (d, J = 1.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.91 (br s, 5H), 3.88 (s, 3H).[5]
¹³ C NMR (100 MHz, CDCl ₃)	δ 194.2, 150.6, 149.4, 149.1, 138.2, 134.4, 134.0, 132.6, 128.4, 127.6, 126.1, 124.6, 124.2, 113.5, 111.3, 56.0, 32.3.[5]
FT-IR (Thin Film)	1690 cm ⁻¹ (C=O stretch), 1513 cm ⁻¹ (C=C aromatic stretch), 1253 cm ⁻¹ & 1022 cm ⁻¹ (C-O stretches of methoxy groups).[5]
Mass Spectrometry (EI-MS)	m/z 280.3 [M] ⁺ , 265.1 [M-CH ₃] ⁺ , 237.0 [M-COCH ₃] ⁺ .[3]

Crystallographic Data

Single-crystal X-ray diffraction studies have confirmed the compound's solid-state structure.[1][3]

Parameter	Value
Crystal System	Monoclinic[3]
Space Group	P2 ₁ /c[3]
Unit Cell Dimensions	a = 8.214 Å, b = 10.532 Å, c = 14.763 Å, β = 98.76°[3]

Experimental Protocols

Synthesis via Solvent-Free Claisen-Schmidt Condensation

This protocol describes a green chemistry approach to the synthesis of **2-(3,4-Dimethoxybenzylidene)-1-indanone**.

Materials:

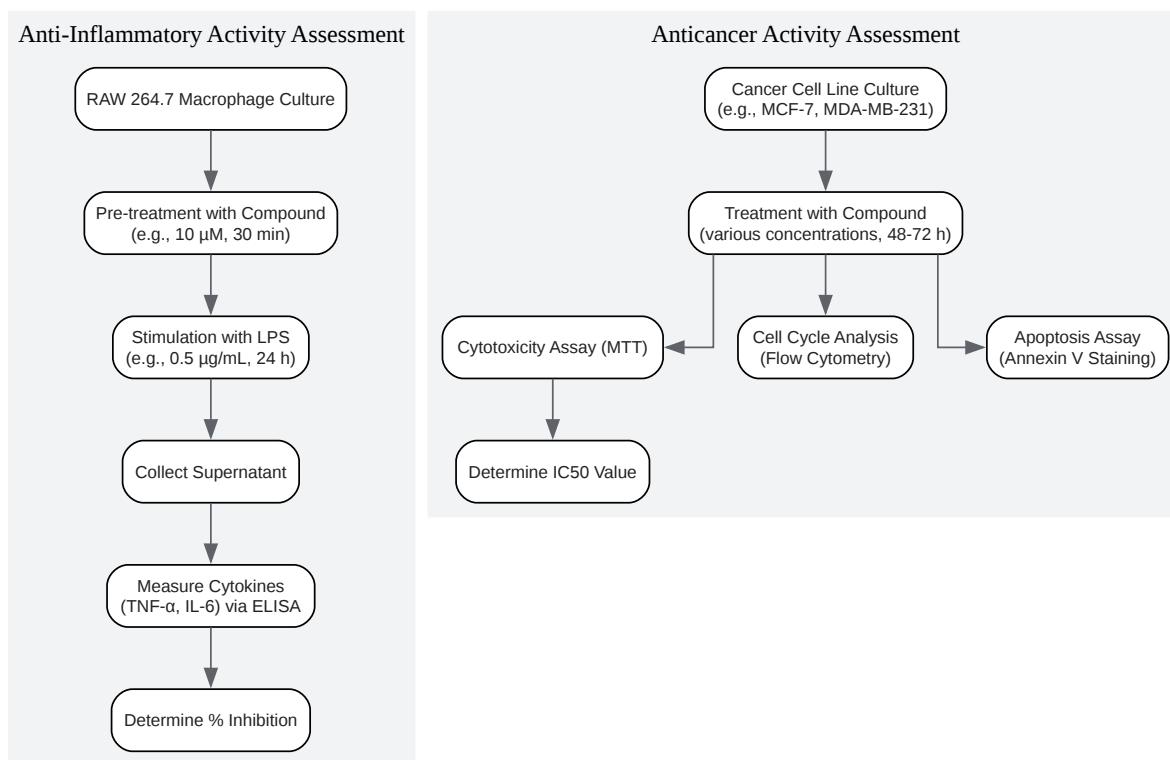
- 3,4-dimethoxybenzaldehyde
- 1-indanone
- Sodium hydroxide (NaOH), solid
- 1 M Hydrochloric acid (HCl)
- 95% Ethanol

Procedure:

- Warm 3.0 mmol of 3,4-dimethoxybenzaldehyde in a 25 mL beaker to 60°C until it liquefies.
- To the liquefied aldehyde, add 3.0 mmol of 1-indanone and 3.8 mmol of solid NaOH.
- Stir the reaction mixture vigorously at 60°C for 30 minutes. The mixture will solidify as the product forms.
- After 30 minutes, allow the mixture to cool to room temperature.
- Neutralize the reaction mixture by adding 4 mL of 1 M HCl.
- Wash the resulting solid residue with several small aliquots of distilled water.
- Isolate the crude product via vacuum filtration. A typical crude yield is approximately 95%.[\[6\]](#)
- Recrystallize the crude product from a minimal amount of hot 95% ethanol.
- Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A typical recrystallized yield is around 56%.[\[6\]](#)

Workflow for Biological Activity Screening

The following workflow outlines the general steps to evaluate the potential anti-inflammatory and anticancer activities of the compound, based on methodologies used for similar derivatives.



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Figure 1: General workflow for evaluating the biological activities of the title compound.

Putative Biological Activities and Mechanisms of Action

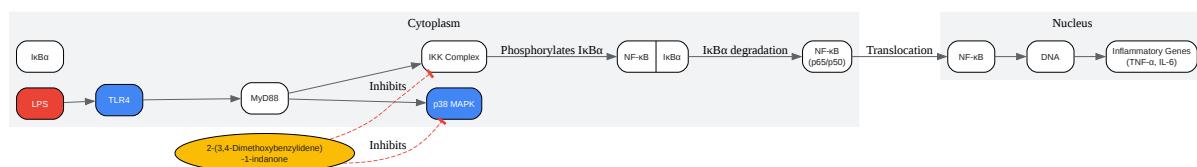
While specific quantitative biological data for **2-(3,4-Dimethoxybenzylidene)-1-indanone** is limited in the public domain, extensive research on the 2-benzylidene-1-indanone scaffold provides strong indications of its potential therapeutic activities.

Anti-Inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have demonstrated potent anti-inflammatory effects. [7] The primary mechanism is believed to be the inhibition of key pro-inflammatory signaling pathways.

Putative Mechanism: Inhibition of NF-κB and MAPK Signaling

Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the activation of transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs) like p38. These pathways are central to the production of inflammatory cytokines such as TNF- α and IL-6. It is hypothesized that **2-(3,4-Dimethoxybenzylidene)-1-indanone**, like other chalcones, may interfere with this cascade, potentially by inhibiting the phosphorylation of I κ B α or p38 MAPK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory genes.[8]



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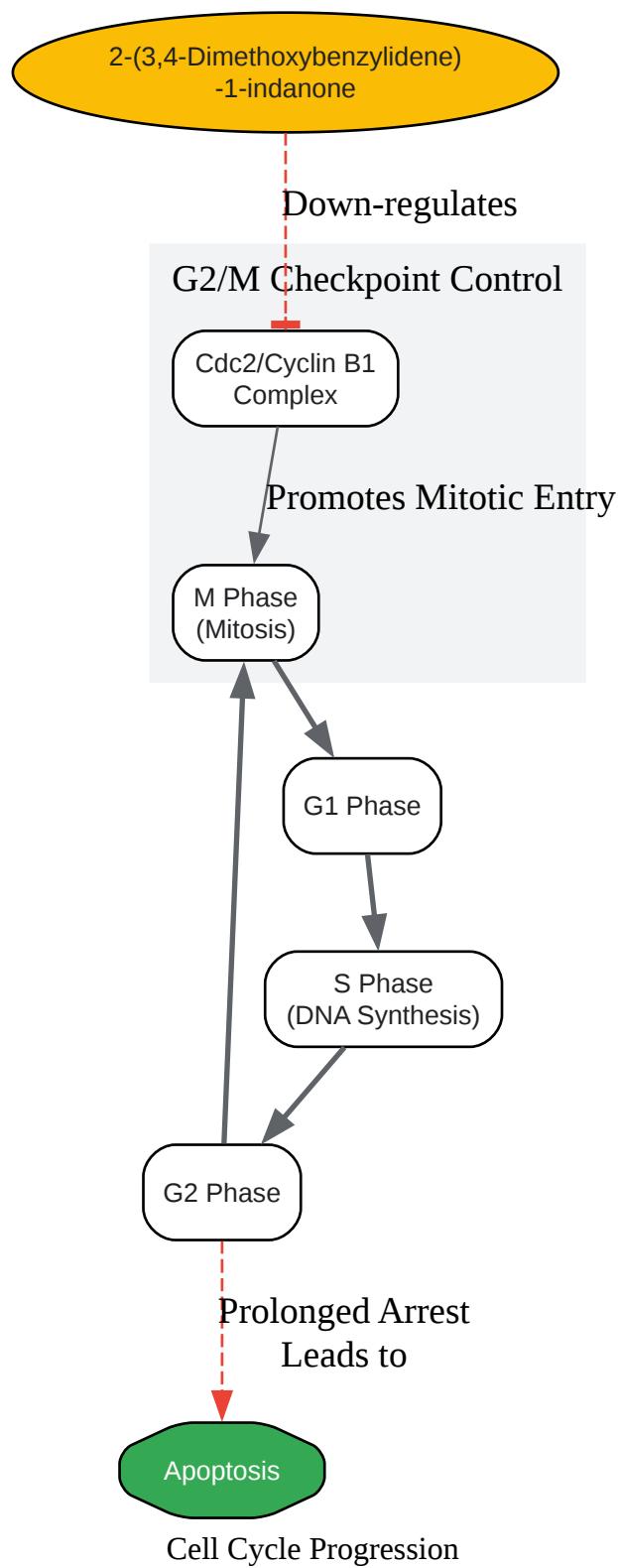
Figure 2: Putative anti-inflammatory mechanism via inhibition of NF-κB and p38 MAPK pathways.

Anticancer Activity

Structurally similar benzylidene indanones have shown significant cytotoxic activity against various human cancer cell lines.^[9] The proposed mechanisms involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Putative Mechanism: G2/M Cell Cycle Arrest and Apoptosis Induction

Many cytotoxic agents function by halting the cell division process at specific checkpoints. For related indanone derivatives, this often occurs at the G2/M transition, the final checkpoint before mitosis.^{[9][10]} This arrest is typically mediated by the modulation of key regulatory proteins, such as cyclin-dependent kinases (e.g., Cdc2/CDK1) and their regulatory partners (e.g., Cyclin B1).^[11] Prolonged arrest at this phase can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and the cleavage of essential cellular proteins like PARP.^[9]



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Figure 3: Proposed mechanism of anticancer activity via induction of G2/M cell cycle arrest.

Conclusion and Future Directions

2-(3,4-Dimethoxybenzylidene)-1-indanone represents a promising chemical scaffold with well-defined physicochemical properties and a straightforward synthetic route. While direct biological data is sparse, the extensive evidence from related analogues strongly suggests potential as an anti-inflammatory and anticancer agent. Future research should focus on obtaining quantitative biological data (e.g., IC₅₀ values) for this specific compound against a panel of inflammatory markers and cancer cell lines. Elucidating its precise molecular targets and confirming its mechanism of action through detailed cell-based assays will be critical for advancing its potential development as a therapeutic lead compound.

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